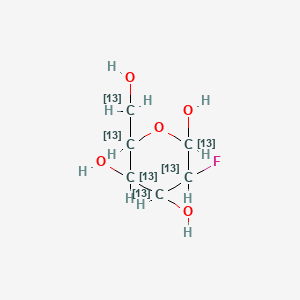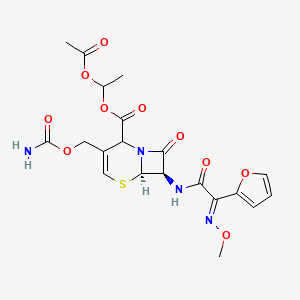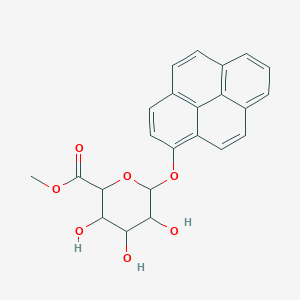
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester is a chemical compound with the molecular formula C23H20O7 and a molecular weight of 408.40 . It is an intermediate used in the preparation of 1-Hydroxypyrene beta-D-Glucuronide, a metabolite of 1-Hydroxypyrene . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Analyse Chemischer Reaktionen
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its role in the metabolism of polycyclic aromatic hydrocarbons (PAHs).
Medicine: Research involving this compound helps in understanding the metabolic pathways of PAHs and their potential health effects.
Industry: It is used in the development of analytical methods for detecting and quantifying PAH metabolites.
Wirkmechanismus
The mechanism of action of 1-Hydroxypyrene beta-D-Glucuronide Methyl Ester involves its role as an intermediate in the metabolism of 1-Hydroxypyrene. It is formed through the glucuronidation of 1-Hydroxypyrene, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This reaction helps in the detoxification and excretion of PAHs from the body .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxypyrene beta-D-Glucuronide Methyl Ester can be compared with other similar compounds, such as:
1-Hydroxypyrene beta-D-Glucuronide: The direct glucuronide conjugate of 1-Hydroxypyrene.
1-Hydroxypyrene: The parent compound from which the glucuronide and its methyl ester are derived.
Other PAH metabolites: Compounds like 1-Naphthol and 2-Naphthol glucuronides, which are also metabolites of PAHs.
The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of 1-Hydroxypyrene beta-D-Glucuronide, making it a valuable compound for research in PAH metabolism .
Eigenschaften
Molekularformel |
C23H20O7 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
methyl 3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H20O7/c1-28-22(27)21-19(25)18(24)20(26)23(30-21)29-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10,18-21,23-26H,1H3 |
InChI-Schlüssel |
QBUWXDUHRNYSFD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(C(C(C(O1)OC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


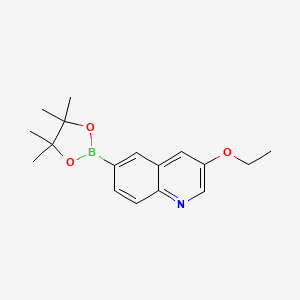
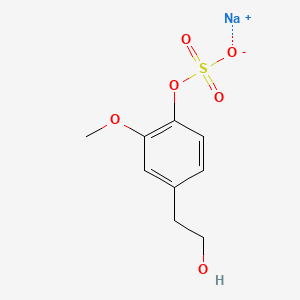
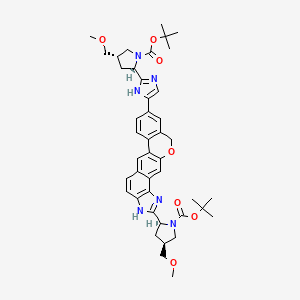
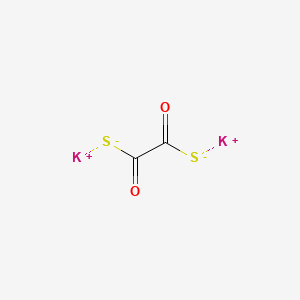


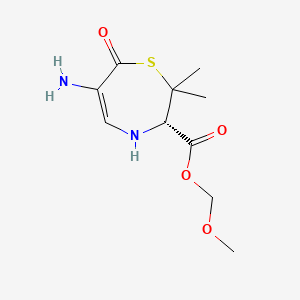
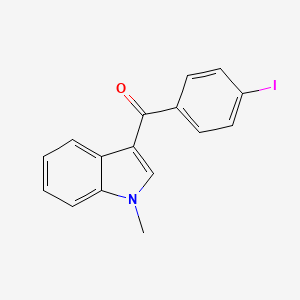
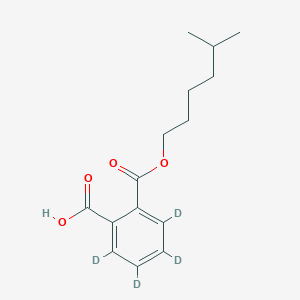
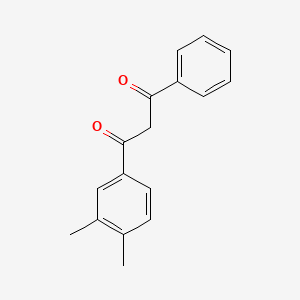
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)

